molecular formula C8H10N2O B158645 2-Amino-3-methylbenzamide CAS No. 1885-32-1

2-Amino-3-methylbenzamide

Cat. No. B158645
CAS RN: 1885-32-1
M. Wt: 150.18 g/mol
InChI Key: FEBQTMQGJXZYKX-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-methylbenzamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

2-Amino-3-methylbenzamide has a density of 1.2±0.1 g/cm³, a boiling point of 264.5±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 113.8±24.0 °C . The compound has a molar refractivity of 44.2±0.3 cm³ .

Scientific Research Applications

Synthesis of Amides

Field : Organic Chemistry

Application : Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and materials science . They are typically synthesized through the reaction of carboxylic acids and amines .

Method : A new method has been reported for the synthesis of primary and secondary amides through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results : The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

Thermal Stability Study

Field : Physical Chemistry

Application : Studying the thermal stability of similar compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) .

Method : Differential Scanning Calorimetry (DSC) is used to obtain the apparent thermodynamic data .

Results : The activation energy E is from 120 to 140 kJ/mol, not a constant. The initial decomposition temperature varies from 345°C to 402°C .

Antioxidant and Antibacterial Activities

Field : Biochemistry

Application : Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological and potential drug industries . They exhibit various properties such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Drug Discovery

Field : Pharmacology

Application : Amide compounds have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Method : The method involves the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results : The synthesized compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Pharmaceutical Synthesis

Field : Pharmaceutical Chemistry

Application : Amides are one of the most important organic compounds that are widely applied in medicine . They are typically used in the synthesis of various pharmaceuticals .

Method : A new method has been reported for the synthesis of primary and secondary amides through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results : The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .

Green Chemistry

Field : Green Chemistry

Application : A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported .

Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Results : A new, highly efficient and green solid acid catalyst was easily synthesized .

Safety And Hazards

2-Amino-3-methylbenzamide is labeled with the signal word “Warning” under the GHS07 pictogram . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-amino-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQTMQGJXZYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557575
Record name 2-Amino-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methylbenzamide

CAS RN

1885-32-1
Record name 2-Amino-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-amino-3-methylbenzoic acid (1.5 g, 10 mmol) in DMF (5 mL) at rt were added hydroxybenzatriazole (2.0 g, 13 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12 mmol), ammonium chloride (2.3 g, 42 mmol), and diisopropylethylamine (7.5 ml, 42 mmol). The mixture was purged with N2 and stirred for 60 h. The mixture was poured into water and extracte with EtOAc (50 mL×3), and the combined extracts were washed with brine (20 mL×2), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in DCM and purified by silica gel chromatography eluting with 1:1 EtOAc/hexanes to afford 2-amino-3-methyl-benzamide as a white solid (1.3 g, 87%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To solution of 2-amino-3-methylbenzoic acid (4.0 g, 26.5 mmol) in degassed DMF (40 mL) were added HOBt (4.28 g, 31.7 mmol), DIEA (5.52 mL, 31.7 mmol), and 2N NH3/MeOH (19 mL, 37.1 mmol). The solution was stirred at rt for 16 h, then the mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 10-60% EtOAc/hexanes to afford 2-amino-3-methylbenzamide as a solid (2.52 g, 63%). 1H NMR (300 MHz, DMSO-d6) δ 2.07 (s, 3H), 6.40-6.47 (m, 3H), 7.06 (m, 2H), 7.42 (d, 1H), 7.72 (br d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
29
Citations
RJ Griffin, S Srinivasan, K Bowman… - Journal of medicinal …, 1998 - ACS Publications
… Analogous reactions conducted with 2-amino-3-methoxy- or 2-amino-3-methylbenzamide and the appropriate acid chloride furnished the corresponding 2-(acylamino)benzamides, and …
Number of citations: 189 pubs.acs.org
Q Feng, ZL Liu, LX Xiong, MZ Wang… - Journal of agricultural …, 2010 - ACS Publications
… Compound 6 was converted to the acyl chloride by treatment with oxalyl chloride and coupled with 2-amino-3-methylbenzamide derivatives (7a−f, 7i−j) in the presence of pyridine in …
Number of citations: 110 pubs.acs.org
JF Zhang, JY Xu, BL Wang, YX Li… - Journal of agricultural …, 2012 - ACS Publications
… for 30 min, the mixture was filtered to give the acyl isothiocyanate derivatives 12a–12c, which were used without further purification, to which the 2-amino-3-methylbenzamide …
Number of citations: 121 pubs.acs.org
Y Dong, J Zhang, J Yang, C Yan, Y Wu - New Journal of Chemistry, 2021 - pubs.rsc.org
… Next, the reaction between various thiol compounds with a number of 2-anthranilamides such as 2-amino-3-methylbenzamide (1b), 2-amino-5-methylbenzamide (1c), 2-amino-5-…
Number of citations: 5 pubs.rsc.org
Y Zhao, L Gao, H Li, P Sun, F Meng… - Journal of Agricultural …, 2020 - ACS Publications
… 2-Amino-3-methylbenzamide derivatives 3a and 3c were synthesized using the reported methods. (23) 2-Amino-3-methylbenzamide derivatives 3b, 3d, and 3e were prepared by …
Number of citations: 21 pubs.acs.org
JB Liu, YX Li, XL Zhang, XW Hua, CC Wu… - Journal of agricultural …, 2016 - ACS Publications
… resulting carbonyl chloride was dissolved in 5 mL of anhydrous tetrahydrofuran and added to an ice-cold solution of triethylamine (0.101 g, 1.0 mmol) and 2-amino-3-methylbenzamide …
Number of citations: 42 pubs.acs.org
BL Wang, HW Zhu, Y Ma, LX Xiong, YQ Li… - Journal of agricultural …, 2013 - ACS Publications
… This compound does not need to be isolated, and it was treated immediately with 2,4,6-trisubstituted anilines or 2-amino-3-methylbenzamide derivatives (14a–g) to give compound 19 …
Number of citations: 131 pubs.acs.org
L Zheng, Z Xie, L Cai, G Liu, W Mei, X Zou… - …, 2021 - Wiley Online Library
… First, 2-amino-3-methylbenzamide was treated with 2 a and 3 a, and a 70 % yield of 4 b was obtained under the optimal conditions. To our delight, the reaction substrates with electron-…
JB Liu, FY Li, JY Dong, YX Li, XL Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
… Compounds 6a–k were converted to the corresponding carbonyl chloride by treatment with oxalyl chloride and coupled with 2-amino-3-methylbenzamide derivatives in the presence of …
Number of citations: 22 www.sciencedirect.com
JB Liu, FY Li, YX Li, XL Zhang, XW Hua… - Pest management …, 2019 - Wiley Online Library
… to afford the intermediate acids 3a–3i, which were converted to the corresponding carbonyl chloride by treatment with oxalyl chloride and coupled with 2-amino-3-methylbenzamide …
Number of citations: 17 onlinelibrary.wiley.com

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